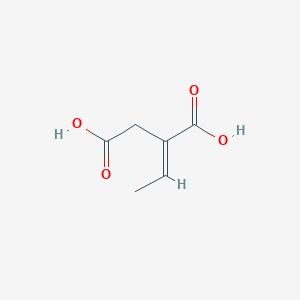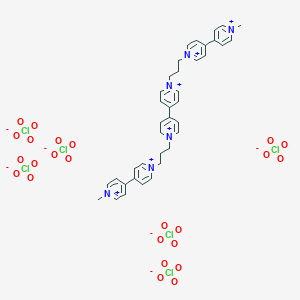
Napyradiomycin C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Napyradiomycin C2 is a natural product that has been discovered from the marine-derived actinomycete strain. It belongs to the napyradiomycin family of compounds that exhibit potent antibacterial activity. Napyradiomycin C2 has drawn significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.
Mecanismo De Acción
The mechanism of action of Napyradiomycin C2 is not fully understood yet. However, studies suggest that the compound works by inhibiting bacterial cell wall synthesis, which leads to the death of the bacteria. Napyradiomycin C2 has also been shown to disrupt bacterial membrane integrity, which further contributes to its antibacterial activity.
Biochemical and Physiological Effects:
Napyradiomycin C2 has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce DNA damage in bacterial cells, which leads to cell death. Napyradiomycin C2 has also been found to disrupt bacterial protein synthesis, which further contributes to its antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Napyradiomycin C2 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in small quantities. However, the yield of the compound is relatively low, which makes it challenging to obtain large quantities for extensive studies. Additionally, the compound is highly complex, which makes its synthesis and purification process challenging.
Direcciones Futuras
The research on Napyradiomycin C2 is still in its early stages, and several future directions can be explored. The first direction is to explore the full potential of the compound as an antibacterial agent. More studies are needed to determine the optimal dosage and administration route for the compound. The second direction is to explore the potential of the compound as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells. The third direction is to explore the potential of the compound as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity in preliminary studies, and more studies are needed to explore its full potential.
Métodos De Síntesis
The synthesis of Napyradiomycin C2 involves the isolation of the compound from the actinomycete strain. The process involves the fermentation of the strain in a suitable growth medium, followed by extraction and purification of the compound using various chromatographic techniques. The yield of the compound is relatively low, which makes the synthesis process challenging.
Aplicaciones Científicas De Investigación
Napyradiomycin C2 has been extensively studied for its antibacterial activity against various drug-resistant bacterial strains. The compound has shown promising results in inhibiting the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The research on Napyradiomycin C2 is still in its early stages, and more studies are needed to explore its full potential.
Propiedades
Número CAS |
103106-19-0 |
|---|---|
Nombre del producto |
Napyradiomycin C2 |
Fórmula molecular |
C25H27Cl3O5 |
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+ |
Clave InChI |
TUASWIIAAPWHMO-KPKJPENVSA-N |
SMILES isomérico |
C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES canónico |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Sinónimos |
napyradiomycin C2 NPD-C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




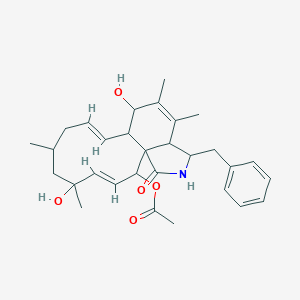
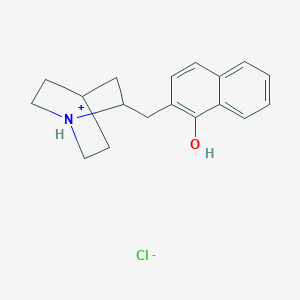

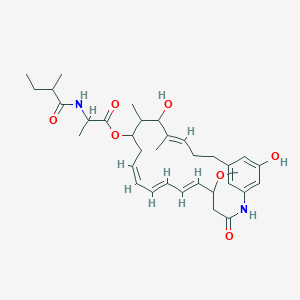
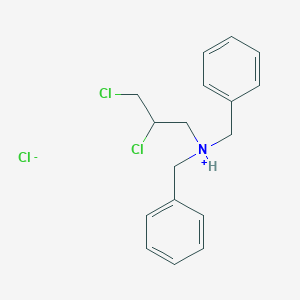
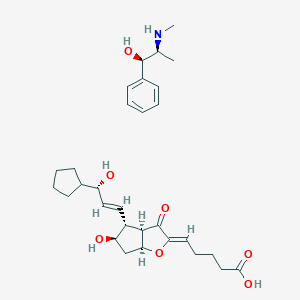
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
